molecular formula C7H13F2NO B2856342 2,2-Difluoro-2-piperidin-2-ylethanol CAS No. 2416243-54-2

2,2-Difluoro-2-piperidin-2-ylethanol

Cat. No. B2856342
CAS RN: 2416243-54-2
M. Wt: 165.184
InChI Key: TXLKHMPALQPCIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-piperidin-2-ylethanol (DFPE) is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. DFPE is a fluorinated alcohol that belongs to the class of piperidine derivatives. It has a unique chemical structure that makes it an interesting compound for scientific research.

Advantages and Limitations for Lab Experiments

2,2-Difluoro-2-piperidin-2-ylethanol has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, 2,2-Difluoro-2-piperidin-2-ylethanol has been shown to have low toxicity, making it a safe compound to work with in the lab. However, one limitation of 2,2-Difluoro-2-piperidin-2-ylethanol is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2,2-Difluoro-2-piperidin-2-ylethanol. One area of research could be to further investigate its anti-inflammatory and analgesic properties for the development of new drugs for the treatment of various diseases. Additionally, further research could be done to investigate the potential use of 2,2-Difluoro-2-piperidin-2-ylethanol as an antimicrobial agent. Finally, research could be done to investigate the potential use of 2,2-Difluoro-2-piperidin-2-ylethanol in the development of new materials for industrial applications.

Synthesis Methods

2,2-Difluoro-2-piperidin-2-ylethanol can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The most common method for synthesizing 2,2-Difluoro-2-piperidin-2-ylethanol is through the reaction of 2,2-Difluoro-1,3-dimethylimidazolidine with ethylene oxide in the presence of a strong base such as sodium hydroxide. This reaction results in the formation of 2,2-Difluoro-2-piperidin-2-ylethanol as the main product.

Scientific Research Applications

2,2-Difluoro-2-piperidin-2-ylethanol has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 2,2-Difluoro-2-piperidin-2-ylethanol is in the field of medicine. 2,2-Difluoro-2-piperidin-2-ylethanol has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases such as arthritis and cancer. Additionally, 2,2-Difluoro-2-piperidin-2-ylethanol has been shown to have antimicrobial properties, which could be useful in the development of new antibiotics.

properties

IUPAC Name

2,2-difluoro-2-piperidin-2-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO/c8-7(9,5-11)6-3-1-2-4-10-6/h6,10-11H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLKHMPALQPCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(CO)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-piperidin-2-ylethanol

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